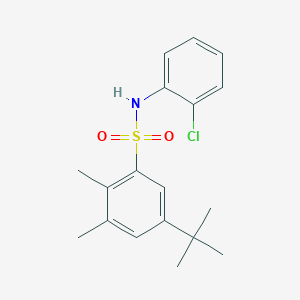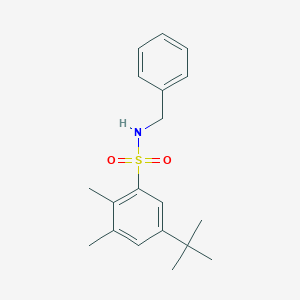
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a member of the sulfonamide family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
作用机制
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism and growth. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has been shown to have a wide range of biological activities. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide also has several limitations. It is relatively unstable, and can degrade over time, making it difficult to work with in some experiments. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have some toxic effects on certain cell types, which can limit its usefulness in certain experiments.
未来方向
There are several areas of future research that could be pursued with regards to N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of new synthetic methods for N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide and related compounds, which could improve the yield and purity of these compounds. Another area of interest is the investigation of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide as a potential treatment for other diseases, such as fungal infections and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, and to identify any potential side effects or toxicities associated with its use.
合成方法
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including condensation reactions between 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4,5-trimethylbenzenesulfonamide. Other methods involve the use of different aldehydes and sulfonamides as starting materials, with varying degrees of success.
科学研究应用
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
属性
分子式 |
C19H16ClNO3S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI 键 |
IDGPWWUNUNIEQY-FXBPSFAMSA-N |
手性 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)





![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)